Cas no 2098076-04-9 (Methyl 6-cyclopentylpyrimidine-4-carboxylate)

Methyl 6-cyclopentylpyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- F1967-7894
- methyl 6-cyclopentylpyrimidine-4-carboxylate
- starbld0023229
- AKOS040812224
- 2098076-04-9
- 4-Pyrimidinecarboxylic acid, 6-cyclopentyl-, methyl ester
- Methyl 6-cyclopentylpyrimidine-4-carboxylate
-
- Inchi: 1S/C11H14N2O2/c1-15-11(14)10-6-9(12-7-13-10)8-4-2-3-5-8/h6-8H,2-5H2,1H3
- InChI Key: JNGPWONWJMZNPS-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C2CCCC2)=NC=N1)=O
Computed Properties
- Exact Mass: 206.105527694g/mol
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1Ų
- XLogP3: 2
Experimental Properties
- Density: 1.163±0.06 g/cm3(Predicted)
- Boiling Point: 335.4±30.0 °C(Predicted)
- pka: -0.19±0.18(Predicted)
Methyl 6-cyclopentylpyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M295276-1g |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 1g |
$ 660.00 | 2022-06-04 | ||
Life Chemicals | F1967-7894-1g |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F1967-7894-10g |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F1967-7894-0.25g |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | M295276-500mg |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1967-7894-2.5g |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-7894-0.5g |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F1967-7894-5g |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | M295276-100mg |
methyl 6-cyclopentylpyrimidine-4-carboxylate |
2098076-04-9 | 100mg |
$ 115.00 | 2022-06-04 |
Methyl 6-cyclopentylpyrimidine-4-carboxylate Related Literature
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on Methyl 6-cyclopentylpyrimidine-4-carboxylate
Methyl 6-cyclopentylpyrimidine-4-carboxylate (CAS No. 2098076-04-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-cyclopentylpyrimidine-4-carboxylate (CAS No. 2098076-04-9) is a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive compounds. This compound, characterized by its unique structural framework, has garnered considerable attention due to its versatility and utility in drug development. The presence of a cyclopentyl group and a pyrimidine core makes it an attractive scaffold for medicinal chemists seeking to design novel therapeutic agents.
The molecular structure of Methyl 6-cyclopentylpyrimidine-4-carboxylate consists of a pyrimidine ring substituted at the 6-position with a cyclopentyl moiety and at the 4-position with a carboxylate ester group. This configuration provides a rich platform for further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.
In recent years, the pharmaceutical industry has witnessed a surge in the development of drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases. Within this context, Methyl 6-cyclopentylpyrimidine-4-carboxylate has emerged as a valuable precursor in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating compounds that exhibit potent activity against specific enzymes implicated in neurodegenerative diseases. The cyclopentyl group, in particular, has been shown to enhance binding affinity and metabolic stability, making it an ideal candidate for structure-activity relationship (SAR) studies.
One of the most compelling aspects of Methyl 6-cyclopentylpyrimidine-4-carboxylate is its role in the development of antiviral agents. Recent research has highlighted its incorporation into novel pyrimidine-based inhibitors that target viral polymerases. These inhibitors have shown promise in preclinical trials, offering potential therapeutic strategies against emerging viral pathogens. The ester functionality at the 4-position allows for facile modifications, enabling chemists to optimize pharmacokinetic profiles and improve drug-like properties.
The synthesis of Methyl 6-cyclopentylpyrimidine-4-carboxylate typically involves multi-step organic transformations, beginning with the condensation of cyclopentanone derivatives with urea or thiourea under acidic conditions to form the pyrimidine core. Subsequent functionalization at the 4-position via esterification reactions introduces the carboxylate group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further refined the process, improving yield and purity. These advancements underscore the compound's significance in modern synthetic chemistry.
From a computational chemistry perspective, Methyl 6-cyclopentylpyrimidine-4-carboxylate has been extensively studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively engage with biological targets such as kinases and proteases. The cyclopentyl group's steric hindrance and hydrophobicity contribute to favorable binding affinities, while the pyrimidine ring provides essential hydrogen bonding capabilities. These insights have guided medicinal chemists in designing next-generation inhibitors with enhanced efficacy and selectivity.
The pharmaceutical industry's emphasis on green chemistry has also influenced the synthesis of Methyl 6-cyclopentylpyrimidine-4-carboxylate. Researchers are increasingly adopting solvent-free reactions and catalytic methods to minimize waste and energy consumption. For example, microwave-assisted synthesis has been employed to accelerate reaction times without compromising product quality. Such innovations align with global efforts to promote sustainable practices in drug development.
In conclusion, Methyl 6-cyclopentylpyrimidine-4-carboxylate (CAS No. 2098076-04-9) represents a cornerstone in pharmaceutical synthesis, offering unparalleled flexibility for creating novel bioactive molecules. Its structural features make it an indispensable tool for researchers developing treatments for diverse diseases. As scientific understanding advances, this compound will continue to play a critical role in shaping the future of medicinal chemistry.
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